N-[6-[[1-[[1-[2-[(2-Amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide N-[6-[[1-[[1-[2-[(2-Amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide
Brand Name: Vulcanchem
CAS No.: 149665-71-4
VCID: VC0114936
InChI: InChI=1S/C91H117N19O26/c1-44(2)33-57(83(126)104-55(17-11-29-98-90(93)94)89(132)110-32-12-18-62(110)88(131)100-41-66(92)115)105-81(124)53(16-7-8-28-97-68(116)20-10-21-69(117)102-56-37-71(135-45(3)76(56)119)136-64-39-91(133,65(114)43-112)38-51-73(64)80(123)75-74(78(51)121)77(120)50-14-9-19-63(134-4)72(50)79(75)122)103-84(127)58(34-46-22-24-48(113)25-23-46)106-87(130)61(42-111)109-85(128)59(35-47-40-99-52-15-6-5-13-49(47)52)107-86(129)60(36-67-95-30-31-96-67)108-82(125)54-26-27-70(118)101-54/h5-6,9,13-15,19,22-25,30-31,40,44-45,53-62,64,71,76,99,111-113,119,121,123,133H,7-8,10-12,16-18,20-21,26-29,32-39,41-43H2,1-4H3,(H2,92,115)(H,95,96)(H,97,116)(H,100,131)(H,101,118)(H,102,117)(H,103,127)(H,104,126)(H,105,124)(H,106,130)(H,107,129)(H,108,125)(H,109,128)(H4,93,94,98)
SMILES: CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=NC=CN1)NC(=O)C1CCC(=O)N1)O
Molecular Formula: C91H117N19O26
Molecular Weight: 1893 g/mol

N-[6-[[1-[[1-[2-[(2-Amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide

CAS No.: 149665-71-4

Main Products

VCID: VC0114936

Molecular Formula: C91H117N19O26

Molecular Weight: 1893 g/mol

N-[6-[[1-[[1-[2-[(2-Amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide - 149665-71-4

CAS No. 149665-71-4
Product Name N-[6-[[1-[[1-[2-[(2-Amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide
Molecular Formula C91H117N19O26
Molecular Weight 1893 g/mol
IUPAC Name N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide
Standard InChI InChI=1S/C91H117N19O26/c1-44(2)33-57(83(126)104-55(17-11-29-98-90(93)94)89(132)110-32-12-18-62(110)88(131)100-41-66(92)115)105-81(124)53(16-7-8-28-97-68(116)20-10-21-69(117)102-56-37-71(135-45(3)76(56)119)136-64-39-91(133,65(114)43-112)38-51-73(64)80(123)75-74(78(51)121)77(120)50-14-9-19-63(134-4)72(50)79(75)122)103-84(127)58(34-46-22-24-48(113)25-23-46)106-87(130)61(42-111)109-85(128)59(35-47-40-99-52-15-6-5-13-49(47)52)107-86(129)60(36-67-95-30-31-96-67)108-82(125)54-26-27-70(118)101-54/h5-6,9,13-15,19,22-25,30-31,40,44-45,53-62,64,71,76,99,111-113,119,121,123,133H,7-8,10-12,16-18,20-21,26-29,32-39,41-43H2,1-4H3,(H2,92,115)(H,95,96)(H,97,116)(H,100,131)(H,101,118)(H,102,117)(H,103,127)(H,104,126)(H,105,124)(H,106,130)(H,107,129)(H,108,125)(H,109,128)(H4,93,94,98)
Standard InChIKey PNUGLWTUASDUFU-UHFFFAOYSA-N
SMILES CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=NC=CN1)NC(=O)C1CCC(=O)N1)O
Canonical SMILES CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=NC=CN1)NC(=O)C1CCC(=O)N1)O
Synonyms T 107
PubChem Compound 16131188
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator